25,26-Dihydroxyvitamin D3

Vitamin D Metabolism Endocrinology Calcium Homeostasis

Studying vitamin D metabolism without hypercalcemic interference is nearly impossible with 1α,25(OH)₂D₃. 25,26-Dihydroxyvitamin D3 (CAS 29261-12-9) uniquely suppresses circulating 1,25(OH)₂D₃ by 25-66% while maintaining normocalcemia, enabling clean metabolic pathway analysis. • CYP3A4-specific biomarker (not CYP24A1) for hepatic drug metabolism & drug-induced osteomalacia studies • 25(R) isomer: ~3× higher serum binding protein affinity vs. 25(S); stereochemically defined material required • Validated LC-MS/MS reference standard with established LoD/LoQ for clinical vitamin D metabolite quantification Supplied with full analytical documentation. For R&D use only.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 29261-12-9
Cat. No. B196359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25,26-Dihydroxyvitamin D3
CAS29261-12-9
Synonyms25,26-dihydroxycholecalciferol
25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25R)-isomer
25,26-dihydroxycholecalciferol, (3beta,5Z,7E,25S)-isomer
25,26-dihydroxycholecalciferol, (3beta-6Z)-isomer
25,26-dihydroxyvitamin D3
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1
InChIKeyQOWCBCXATJITSI-ZLNGONTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





25,26-Dihydroxyvitamin D3 Overview


25,26-Dihydroxyvitamin D3 (25,26(OH)₂D₃, CAS 29261-12-9) is a minor dihydroxylated metabolite of vitamin D₃, formed via C-26 hydroxylation of 25-hydroxyvitamin D₃ (25(OH)D₃) [1]. Unlike the classical active hormone, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), this compound exhibits a distinct pharmacological profile characterized by a significant reduction in circulating 1,25(OH)₂D₃ levels while maintaining normal serum calcium and intestinal calcium absorption in vivo [2][3]. Circulating levels in healthy adults typically range from 1.2–4.5 ng/mL, indicating its endogenous production .

1 Vitamin D metabolite profiling
2 CYP3A4 pathway studies
3 Non-hypercalcemic analog research

Research fit based on reported metabolic pathway context and stereochemical selectivity.

25,26-Dihydroxyvitamin D3 Substitution Warning


In scientific research and industrial applications, the interchangeability of vitamin D₃ metabolites is fundamentally flawed due to their distinct and often opposing physiological effects. While 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) is a potent hypercalcemic agent, 25,26-dihydroxyvitamin D₃ (25,26(OH)₂D₃) uniquely suppresses circulating 1,25(OH)₂D₃ by 25–66% without inducing hypercalcemia [1]. Furthermore, its biological activity is stereoisomer-dependent, with the 25(R) isomer exhibiting approximately threefold higher potency in displacing 25(OH)D₃ from serum binding proteins compared to the 25(S) isomer [2]. This differential metabolism and stereospecific activity underscore the necessity for precise compound selection; generic substitution with other dihydroxyvitamin D₃ metabolites would invalidate experimental outcomes focused on calcium regulation, metabolic pathway analysis, or the development of non-hypercalcemic vitamin D analogs [3].

1,25(OH)₂D₃ mismatch

Endocrine profile may oppose research goals; 1,25(OH)₂D₃ raises calcium, whereas 25,26(OH)₂D₃ may suppress active hormone without hypercalcemia.

24,25(OH)₂D₃ pathway shift

CYP24A1-derived metabolite cannot substitute for CYP3A4-derived catabolic biomarker context; pathway attribution may be lost.

Stereoisomer-dependent binding

25(R)/25(S) mixture vs. single isomer may alter binding assay outcomes; stereochemical control is required for reproducibility.

25,26-Dihydroxyvitamin D3 Quantitative Evidence


Suppression of 1,25-Dihydroxyvitamin D3 Without Hypercalcemia

In vivo administration of 25(s),26-dihydroxyvitamin D3 (20 µg/day for 1 week) to normal, vitamin D-replete rats resulted in a marked and significant reduction in circulating 1,25-dihydroxyvitamin D levels. This effect was dose-dependent and occurred without inducing hypercalcemia [1][2]. The compound's ability to suppress the active hormone while preserving normal calcium levels is a key differentiating feature compared to 1,25-dihydroxyvitamin D3, which directly elevates serum calcium [1].

1,25(OH)₂D₃ suppression
Head-to-head
43% reduction (28 to 16 pg/mL) 25–66% overall; P = 0.02
Supports non-hypercalcemic endpoint response context.
In vivo rat model, 20 µg/day s.c. for 7 days.
Vitamin D Metabolism Endocrinology Calcium Homeostasis Pharmacology

25(R)-Isomer Exhibits Higher Binding Potency

The biological activity of 25,26-dihydroxyvitamin D3 is highly dependent on the stereochemical configuration at the C-25 hydroxyl group. In competitive binding assays, the 25(R),26(OH)₂D₃ isomer displayed significantly higher potency in displacing radiolabeled 25-hydroxyvitamin D₃ from the rat serum binding protein compared to the 25(S) isomer [1][2]. The 25(R) isomer's potency was comparable to that of 25(OH)D₃ and 24(R),25(OH)₂D₃ [1].

25(R) binding potency
Head-to-head
R isomer: 325 fmol/mL S isomer: 850–1000 fmol/mL ≈3-fold difference
Reported enantiomer-attribution review context.
In vitro rat serum binding protein assay.
Stereochemistry Vitamin D Binding Protein Analytical Chemistry Assay Development

Distinct Metabolic Pathway vs 24,25-Dihydroxyvitamin D3

25,26-Dihydroxyvitamin D3 is not a product of the CYP24A1-mediated catabolic pathway responsible for 24,25-dihydroxyvitamin D3 formation. Instead, evidence points to CYP3A4 as the primary enzyme responsible for its production from 25-hydroxyvitamin D3 in liver microsomes [1][2]. Furthermore, 25,26(OH)₂D₃ is not an intermediate in the formation of 25(OH)D₃-26,23-lactone [1]. Importantly, the enzyme CYP27B1, which activates 25(OH)D₃ to 1,25(OH)₂D₃, can also hydroxylate 25,26(OH)₂D₃ at the 1α-position, but with a strong stereochemical preference for the R diastereomer [3].

Metabolic pathway origin
Class-level
Primary enzyme: CYP3A4, not CYP24A1. Substrate for CYP27B1 (R preference).
Supports CYP3A4 catabolic pathway interpretation.
Human liver microsomes/recombinant CYP context.
Vitamin D Metabolism Cytochrome P450 CYP3A4 CYP27B1 Metabolic Pathways

Validated LC-MS/MS Serum Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of 25,26-dihydroxyvitamin D3 alongside 25(OH)D3, 25(OH)D2, and 24,25(OH)2D3 in human serum [1][2]. This method provides a robust analytical tool for differentiating 25,26(OH)2D3 from its closely related analog, 24,25(OH)2D3, in clinical and research samples. The method's performance is well-characterized with defined limits of detection and quantification [1].

LC-MS/MS quantification
Method context
LoD 0.3–1.5 nmol/L; LoQ 1.0–3.1 nmol/L Recovery 76.1–84.3%
Supports bioanalytical validation review context.
Human serum; PTAD derivatization LC-MS/MS.
Analytical Chemistry LC-MS/MS Clinical Chemistry Vitamin D Metabolomics Method Validation

Bone and Calcium Effects in Deficiency Models

In vitamin D-deficient rat models, 25,26-dihydroxyvitamin D3 demonstrates moderate but significant effects on calcium homeostasis and bone metabolism, though its potency is less than that of 24,25-dihydroxyvitamin D3 . In vitro studies further quantify its activity relative to the active hormone, 1,25-dihydroxyvitamin D3 .

Bone calcium effect
Data to verify
+32% bone calcium (5 µg/rat) Intestinal transport ~60% of 1,25(OH)₂D₃
Reported bone-model endpoint context.
Deficient rat model; source review advised.
Bone Health Calcium Metabolism Nutritional Science Vitamin D Deficiency

25,26-Dihydroxyvitamin D3: Validated Applications


LC-MS/MS Assay for Vitamin D Metabolite Profiling

The validated LC-MS/MS method for simultaneous quantification of 25,26(OH)₂D₃ and 24,25(OH)₂D₃, with defined LoD, LoQ, and recovery metrics, directly supports the use of this compound as a key analytical standard and internal standard for clinical and research laboratories. It is essential for assessing vitamin D metabolism, particularly in cases of 24-hydroxylase deficiency or altered CYP3A4 activity [1][2].

Non-Hypercalcemic Vitamin D Analog Development

The unique pharmacological property of 25,26(OH)₂D₃—reducing circulating 1,25(OH)₂D₃ by 25–66% while maintaining normocalcemia—makes it a critical reference compound in the development of novel vitamin D analogs intended for chronic kidney disease, secondary hyperparathyroidism, or cancer, where hypercalcemia is a dose-limiting toxicity [1][2].

CYP3A4-Mediated Catabolism and Drug Interactions

As a metabolite primarily produced by CYP3A4, not CYP24A1, 25,26(OH)₂D₃ serves as a specific biomarker for the hepatic CYP3A4-dependent vitamin D catabolic pathway. It is therefore invaluable in studies evaluating the impact of CYP3A4 inducers/inhibitors on vitamin D status, and in research on drug-induced osteomalacia [1][2].

Bone and Calcium Metabolism in Deficiency Models

The compound's demonstrated ability to increase bone calcium content by 32% and serum calcium levels in vitamin D-deficient rats supports its use in nutritional and bone biology research. It allows for the study of moderate, non-hypercalcemic vitamin D activity on bone mineralization, distinct from the potent effects of 1,25(OH)₂D₃ [1].

Application
Selection Property
Validation Focus
Vitamin D metabolite profiling
LC-MS/MS analytical standard
Bioanalytical validation review
Non-hypercalcemic analog research
1,25(OH)₂D₃ suppression profile
Serum calcium endpoint monitoring
CYP3A4 drug interaction studies
CYP3A4-specific catabolic marker
Pathway-response context review
Bone metabolism in deficiency models
Moderate calcemic activity
Bone mineralization endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25,26-Dihydroxyvitamin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.